
1-Benzyl-4-(5-bromo-4-methyl-2-pyridinyl)-piperazine
Vue d'ensemble
Description
1-Benzyl-4-(5-bromo-4-methyl-2-pyridinyl)-piperazine, or BMPP, is an organic compound with a unique chemical structure. It is a piperazine derivative, containing an aromatic ring and a pyridine ring. BMPP has a wide range of applications in the fields of medicine, chemistry, and biology. It is used in the synthesis of pharmaceuticals, in the production of fluorescent probes, and as an inhibitor of enzymes. It has also been studied for its potential as an anti-cancer and anti-inflammatory agent.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Piperazine derivatives have demonstrated promising antibacterial and antifungal activities. For instance, novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, showed potent antibacterial efficacies and biofilm inhibition activities, surpassing the reference antibiotic Ciprofloxacin in some cases. These compounds also exhibited excellent inhibitory activities against MurB enzyme, indicating their potential as MRSA and VRE inhibitors (Mekky & Sanad, 2020). Another study highlighted the synthesis of novel 1,4-disubstituted piperazines and their evaluation as potent antibacterial agents, suggesting the versatile role of piperazine derivatives in combating resistant bacterial strains (Shroff et al., 2022).
Neuropharmacological Applications
Piperazine derivatives have been explored for their potential neuropharmacological applications, including as antipsychotics and antidepressants. A study on 7-[3-(1-piperidinyl)propoxy]chromenones suggested their potential as atypical antipsychotics, indicating a promising profile for reduced induction of extrapyramidal side effects (Bolós et al., 1996). Additionally, the design and synthesis of imidazoline derivatives, including piperazine derivatives, showed significant antidiabetic properties mediated by an increase in insulin secretion, underlining the therapeutic potential of these compounds in type II diabetes management (Le Bihan et al., 1999).
Anticonvulsant and Analgesic Effects
The anticonvulsant and analgesic effects of piperazine derivatives have also been documented. For example, the synthesis and evaluation of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(py-ridin-2-yl)ethoxy) acetates showed strong learning and memory facilitation in mice, suggesting their potential use in cognitive disorders (Li Ming-zhu, 2012).
Cancer Research
In cancer research, piperazine derivatives have been investigated for their role as tyrosine kinase inhibitors. Flumatinib, a novel antineoplastic tyrosine kinase inhibitor with a piperazine moiety, is under clinical trials for chronic myelogenous leukemia (CML), highlighting the relevance of piperazine derivatives in developing new cancer therapies (Gong et al., 2010).
Propriétés
IUPAC Name |
1-benzyl-4-(5-bromo-4-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c1-14-11-17(19-12-16(14)18)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMURYNQWQEWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


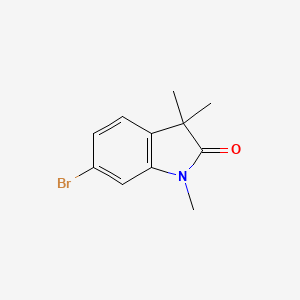
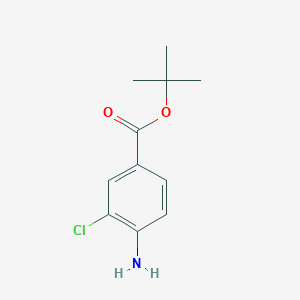
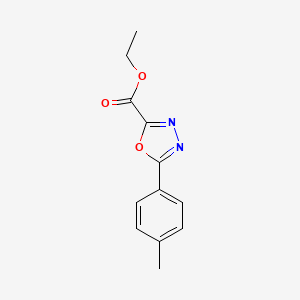
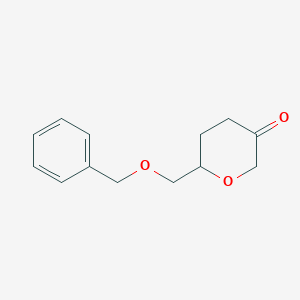
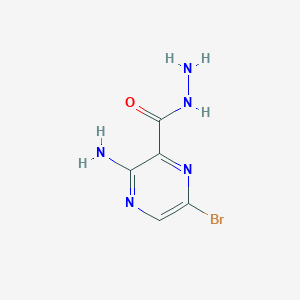
![1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1527700.png)
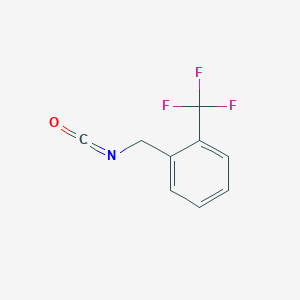
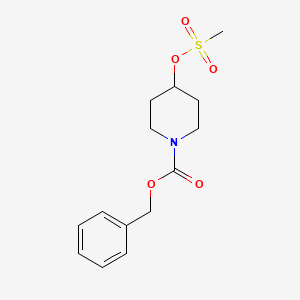
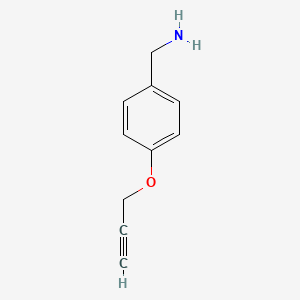

![6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B1527712.png)



